1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14-6-7-17(28-3)16(12-14)25-20(27)22-9-8-21-18-13-19(24-15(2)23-18)26-10-4-5-11-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,23,24)(H2,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONABGXOHPBPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a urea moiety linked to a pyrimidine and a methoxy-substituted phenyl group. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | E. coli |
Antifungal Activity
The compound's structural components suggest potential antifungal activity. In vitro studies on related pyrrole derivatives have shown effectiveness against various fungal strains, although specific data on this compound remains limited. Future investigations could focus on its efficacy against common pathogens such as Candida albicans.
Anticancer Activity
The anticancer potential of similar compounds has been explored in recent research. For example, certain pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarities suggest that this compound may also exhibit these properties.
Case Studies
A notable study evaluated the effects of pyrimidine derivatives on cancer cell lines, demonstrating significant reductions in cell viability at concentrations as low as 1 μM. This supports the hypothesis that our compound could have similar effects due to its structural analogies .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Urea bond formation | Triphosgene, DCM, 0°C → RT, 12h | 65–78 | |
| Pyrimidine substitution | Pyrrolidine, K₂CO₃, DMF, 80°C, 24h | 82 |
What spectroscopic methods are recommended for structural characterization?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and urea linkage. Aromatic protons appear δ 6.5–8.0 ppm; urea NH protons δ 5.5–6.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~ 440–450 Da) .
- X-ray Crystallography : For resolving stereochemistry, though challenges arise due to poor crystallinity of urea derivatives .
How can researchers optimize the yield of the pyrimidine ring functionalization step?
Advanced
Optimization strategies include:
- Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance pyrrolidinyl substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF .
- Temperature control : Elevated temperatures (80–100°C) reduce reaction time but may increase side products; microwave-assisted synthesis can mitigate this .
What in vitro assays are suitable for evaluating biological activity?
Q. Basic
- Kinase inhibition assays : Test against kinases like JAK2 or EGFR due to structural similarity to known urea-based inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assay .
- Solubility testing : Measure logP values to assess bioavailability (predicted logP ~2.5 via PubChem data) .
How to resolve discrepancies in reported biological activities of analogous compounds?
Advanced
Discrepancies may arise from:
- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural nuances : Subtle differences in methoxy/methyl group positioning alter steric hindrance at target binding sites .
- Purity thresholds : HPLC purity ≥95% is critical; impurities (e.g., unreacted intermediates) can skew results .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Modification | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Methoxy → 2-Chloro | JAK2 | 12 | |
| Pyrrolidinyl → Piperidinyl | EGFR | 45 |
What computational methods predict binding affinity to kinase targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17 for JAK2) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonds between urea NH and kinase hinge region .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
How to address poor aqueous solubility during formulation studies?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
- Co-solvent systems : Use PEG 400/water mixtures (70:30 v/v) for in vivo dosing .
What analytical techniques quantify degradation products under accelerated stability testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
